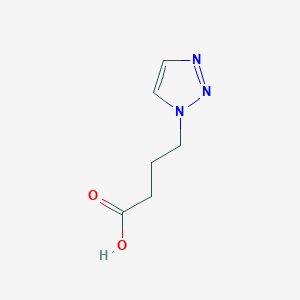

4-(1H-1,2,3-triazol-1-yl)butanoic acid

Description

BenchChem offers high-quality 4-(1H-1,2,3-triazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,3-triazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDZPCVPOXGSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid

The following technical guide details the precision synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid . This protocol prioritizes regiochemical fidelity (exclusive N1-substitution) and safety, utilizing a CuAAC (Click Chemistry) strategy with a silyl-protected alkyne surrogate to avoid the hazards of acetylene gas and the regioselectivity issues of direct alkylation.

Executive Summary

Target Molecule: 4-(1H-1,2,3-triazol-1-yl)butanoic acid CAS Registry (Related): 120701-87-3 (as moiety in Tazobactam impurities) Primary Application: Bioisosteric linker design, PROTAC synthesis, and fragment-based drug discovery (FBDD).

The Challenge: Synthesizing 1-substituted 1,2,3-triazoles via direct alkylation of the triazole heterocycle typically yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation. The Solution: This guide employs a regioselective convergent synthesis . We utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 4-azidobutanoic acid and trimethylsilylacetylene (TMS-acetylene) , followed by protodesilylation. This route guarantees the formation of the 1,4-disubstituted intermediate, which is then converted to the 1-substituted target with high fidelity.

Retrosynthetic Analysis

The pathway disconnects the target into two stable precursors: an azide-functionalized carboxylic acid and a "masked" acetylene equivalent.

Figure 1: Retrosynthetic logic ensuring exclusive N1-regiochemistry.

Phase 1: Synthesis of 4-Azidobutanoic Acid

Objective: Convert 4-bromobutanoic acid (or ester) to the azide precursor safely. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Methyl 4-bromobutanoate | 1.0 | Substrate |

| Sodium Azide (NaN₃) | 1.5 | Nucleophile |

| DMSO | Solvent | Polar Aprotic Medium |

| NaOH (2M) | 2.0 | Hydrolysis Base |

Protocol

-

Azidation: Dissolve Methyl 4-bromobutanoate (10 mmol) in DMSO (20 mL).

-

Addition: CAUTION. Add Sodium Azide (15 mmol) carefully.

-

Reaction: Stir at room temperature for 24 hours (or 50°C for 4 hours). Note: Methyl ester is used to prevent carboxylic acid interference during SN2.

-

Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash organics with brine.[9]

-

Hydrolysis: Dissolve the crude methyl ester in MeOH (10 mL) and add 2M NaOH (10 mL). Stir for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate.[5] Dry over MgSO₄ and concentrate.

Expert Insight: Using the methyl ester first avoids the formation of hydrazoic acid (HN₃) during the reaction, which can occur if the free acid is used directly with NaN₃ in acidic media.

Phase 2: The "Click" Assembly (CuAAC)

Objective: Construct the triazole ring with perfect regiocontrol. Mechanism: Copper(I)-catalyzed [3+2] cycloaddition.[1][7]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| 4-Azidobutanoic Acid | 1.0 | Azide Component |

| Trimethylsilylacetylene | 1.2 | Dipolarophile (Masked Acetylene) |

| CuSO₄ · 5H₂O | 0.1 | Pre-catalyst |

| Sodium Ascorbate | 0.2 | Reductant (generates Cu(I)) |

| t-BuOH / Water (1:1) | Solvent | "Click" Solvent System |

Protocol

-

Setup: In a round-bottom flask, dissolve 4-azidobutanoic acid (5 mmol) and Trimethylsilylacetylene (6 mmol) in t-BuOH/Water (1:1, 20 mL).

-

Catalyst Generation: Add CuSO₄ · 5H₂O (0.5 mmol) followed by Sodium Ascorbate (1.0 mmol). The solution should turn bright yellow/orange (active Cu(I)).

-

Reaction: Stir vigorously at Room Temperature for 8–12 hours . Monitor by TLC (disappearance of azide).

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Chelation (Optional): If the organic layer is green (Cu contamination), wash with 5% EDTA solution.

-

Product: Evaporate solvent to yield 4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)butanoic acid .

-

Note: The TMS group ensures the reaction occurs only at the terminal carbon, and the Cu catalyst dictates the 1,4-substitution pattern.

-

Phase 3: Regio-Fidelity (Protodesilylation)

Objective: Remove the TMS blocking group to reveal the target 1-substituted triazole. Mechanism: Fluoride-mediated or Acid-catalyzed desilylation.

Protocol

-

Dissolution: Dissolve the TMS-intermediate (from Phase 2) in THF (10 mL).

-

Cleavage: Add TBAF (Tetrabutylammonium fluoride) (1M in THF, 1.5 equiv) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2 hours.

-

Purification:

Final Structure Verification:

-

¹H NMR (DMSO-d₆): Look for two singlet protons for the triazole ring (approx. δ 7.7 and 8.1 ppm) and the disappearance of the TMS peak (δ 0.0 ppm).

Pathway Visualization

Figure 2: Step-by-step reaction workflow from bromo-ester to final triazole acid.

Alternative Route (Process Chemistry)

For large-scale applications where TMS reagents are cost-prohibitive, the Vinyl Acetate method may be used.

-

Reaction: 4-Azidobutanoic acid + Vinyl Acetate (excess) in refluxing toluene.

-

Mechanism: Thermal cycloaddition followed by elimination of acetic acid.

-

Pros: Cheap reagents.[4]

-

Cons: Requires high heat (safety risk with azides); lower regioselectivity control compared to CuAAC.

References

-

Synthesis of 4-Azidobutanoic Acid

-

Deng, X., et al. "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins." Molecules, 2023.

-

-

CuAAC Mechanism & Protocols

-

Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

-

-

One-Pot Sonogashira/Desilylation/Click (TMS Strategy)

-

Fridrichova, L., et al. "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition." Synthesis, 2010.

-

-

Tazobactam Impurity (Compound Identification)

-

Pharmaffiliates Product Data: "2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic Acid."

-

Sources

- 1. interchim.fr [interchim.fr]

- 2. rsc.org [rsc.org]

- 3. The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

Technical Guide: 4-(1H-1,2,3-triazol-1-yl)butanoic acid

The following in-depth technical guide details the chemical identity, synthesis, and application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical linker in modern medicinal chemistry.

CAS Number: 1369016-84-1[1]

Chemical Identity & Core Properties

This compound serves as a bifunctional building block, featuring a carboxylic acid for amide coupling and a 1,2,3-triazole moiety. The triazole ring acts as a bioisostere for amide bonds, providing metabolic stability and improved solubility in drug design, particularly in Proteolysis Targeting Chimeras (PROTACs).

| Property | Specification |

| CAS Number | 1369016-84-1 |

| IUPAC Name | 4-(1H-1,2,3-Triazol-1-yl)butanoic acid |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| SMILES | C(CC(=O)O)CN1C=CN=N1 |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (pH dependent) |

| pKa | ~4.76 (Carboxylic acid), ~1.2 (Triazole conjugate acid) |

| Appearance | White to off-white solid |

Synthesis & Reaction Mechanism

The synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid typically follows a two-stage protocol: nucleophilic substitution to generate an azide intermediate, followed by a [3+2] cycloaddition.

Mechanism: Huisgen Cycloaddition (Click Chemistry)

The formation of the 1,2,3-triazole ring is achieved via the thermal or metal-catalyzed cycloaddition of 4-azidobutanoic acid and an alkyne source (acetylene or vinyl acetate).

Step 1: Azidation

Precursor: Ethyl 4-bromobutyrate (or 4-bromobutanoic acid).

Reagent: Sodium Azide (

Step 2: Triazole Formation

Precursor: 4-Azidobutanoic acid.

Reagent: Acetylene (

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from bromobutanoic acid to the target triazole via an azide intermediate.

Experimental Protocols

Safety Note: Azide intermediates are potentially explosive. Reactions involving sodium azide should be performed behind a blast shield. Avoid using halogenated solvents (like DCM) with sodium azide to prevent the formation of diazidomethane.

Protocol A: Preparation of 4-Azidobutanoic Acid

-

Dissolution: Dissolve ethyl 4-bromobutyrate (10.0 mmol) in DMF (20 mL).

-

Azidation: Carefully add Sodium Azide (1.2 eq, 12.0 mmol).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin).

-

Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

, and concentrate 4-azidobutyrate ester. -

Hydrolysis: Treat ester with LiOH (2 eq) in THF/H2O (1:1) for 2 hours to yield the free acid. Acidify to pH 2 with 1M HCl and extract.

Protocol B: Cycloaddition to Form 1,2,3-Triazole

Method using Vinyl Acetate (Acetylene Surrogate)

-

Mixture: Dissolve 4-azidobutanoic acid (5.0 mmol) in Vinyl Acetate (10 mL, excess acts as solvent/reagent).

-

Reflux: Heat the mixture to reflux (approx. 75–80°C) for 16–24 hours.

-

Mechanism: The azide adds to the double bond; subsequent elimination of acetic acid aromatizes the ring to the 1,2,3-triazole.

-

Purification: Evaporate excess vinyl acetate under reduced pressure. The residue is often pure enough but can be recrystallized from Ethanol/Hexane or purified via silica flash chromatography (DCM:MeOH 95:5).

Applications in Drug Discovery (PROTACs)

This molecule is a "linker" scaffold. In PROTAC (Proteolysis Targeting Chimera) design, the linker connects the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the target protein ligand.

-

Role: The 4-carbon chain provides flexibility, while the triazole ring adds rigidity and polarity, often improving the pharmacokinetic profile of the final chimera.

-

Bioisostere: The 1,2,3-triazole mimics the electronic properties of an amide bond but is resistant to protease cleavage.

PROTAC Assembly Workflow

Figure 2: Logical assembly of a PROTAC molecule utilizing the CAS 1369016-84-1 linker.

References

-

PubChem. (2024). Compound Summary: 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4] Past and Future. Angewandte Chemie International Edition. (Fundamental mechanism reference).

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context for triazole synthesis).

Sources

solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid in Different Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The document outlines the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility profile of this and structurally related compounds.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Poor aqueous solubility is a major challenge in drug discovery and development, often leading to variable absorption and suboptimal drug exposure.[1] 4-(1H-1,2,3-triazol-1-yl)butanoic acid, with its combination of a polar triazole ring, a carboxylic acid group, and a flexible butyl chain, presents an interesting case for solubility studies. Understanding its behavior in a range of solvents is paramount for its potential applications.

This guide will delve into the structural features of 4-(1H-1,2,3-triazol-1-yl)butanoic acid that dictate its solubility and provide a systematic approach to its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[3][4] The solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is governed by the interplay of its functional groups:

-

1H-1,2,3-Triazole Ring: This heterocyclic moiety is polar and capable of forming hydrogen bonds, contributing to solubility in polar solvents.

-

Carboxylic Acid Group (-COOH): This is a highly polar and acidic functional group that can ionize in aqueous solutions, significantly impacting pH-dependent solubility. It can act as both a hydrogen bond donor and acceptor.

-

Butanoic Acid Chain (- (CH₂)₃COOH): The four-carbon alkyl chain introduces a nonpolar character to the molecule.

Based on these features, it is anticipated that 4-(1H-1,2,3-triazol-1-yl)butanoic acid will exhibit moderate to good solubility in polar protic and polar aprotic solvents and limited solubility in nonpolar solvents.

dot

Caption: Predicted solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.[5][6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

dot

Caption: Workflow for the Equilibrium Solubility Method.

Protocol:

-

Preparation: Add an excess amount of 4-(1H-1,2,3-triazol-1-yl)butanoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6] Preliminary studies can determine the optimal equilibration time.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a suitable filter that does not adsorb the compound.[6]

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

High-Throughput Solubility Screening

In early drug discovery, where compound availability may be limited, high-throughput methods are often employed to rank compounds based on their kinetic solubility.[2][8][9]

dot

Sources

- 1. waters.com [waters.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

synthesis of 4-(azol-1-yl)butanoic acids from γ-butyrolactone

Technical Guide: Synthesis of 4-(Azol-1-yl)butanoic Acids from -Butyrolactone[1]

Executive Summary

This technical guide details the synthetic pathways for transforming

While GBL provides a cost-effective, atom-economical starting material, its dual electrophilic nature (carbonyl carbon vs.

Mechanistic Landscape & Strategic Analysis

The reaction of azoles (e.g., imidazole, 1,2,4-triazole) with GBL is governed by the competition between Acyl-Oxygen cleavage (forming unstable amides) and Alkyl-Oxygen cleavage (forming the desired acid).[1]

Reaction Pathways[1][2][3][4][5]

-

Path A (Undesired): Nucleophilic attack at the hard carbonyl center (

) results in ring opening to form the -

Path B (Desired): Nucleophilic attack at the soft

-carbon (

Visualization: Synthetic Decision Matrix

Figure 1: Strategic comparison of Direct vs. Indirect synthetic routes. The Indirect route isolates the alkylation step, preventing amide formation.[1]

The Indirect Route (Industrial Standard)

Rationale: This method converts GBL into a linear electrophile (4-chlorobutyric ester), eliminating the possibility of amide formation.[1] It is preferred for GMP manufacturing due to predictable scalability and ease of purification.[1]

Step 1: Ring Opening to Methyl 4-chlorobutyrate

GBL is treated with thionyl chloride (

Protocol:

-

Setup: Charge GBL (1.0 equiv) and Methanol (3.0 equiv) into a reactor. Cool to 0–5°C.[1][2]

-

Addition: Add

(1.1 equiv) dropwise, maintaining temperature <10°C. (Exothermic). -

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by GC/TLC.[1]

-

Workup: Distill off excess methanol. Vacuum distill the residue to obtain Methyl 4-chlorobutyrate (Yield >90%).[1]

Step 2: N-Alkylation of the Azole

The 4-chlorobutyrate undergoes

Protocol:

-

Deprotonation: Suspend Imidazole (1.0 equiv) and

(1.2 equiv) in Acetonitrile or DMF. Stir at RT for 30 mins.[1] -

Alkylation: Add Methyl 4-chlorobutyrate (1.0 equiv). Heat to 80°C for 12 hours.

-

Hydrolysis: Add aqueous NaOH (2.0 equiv) directly to the reaction mixture. Stir at 50°C for 2 hours to hydrolyze the ester.

-

Isolation: Acidify with conc. HCl to pH 4.0–5.0. The zwitterionic product often precipitates.[1] If not, extract with n-Butanol or evaporate and recrystallize from Ethanol.[1]

Data Summary: Indirect Route

| Parameter | Value | Notes |

| Overall Yield | 75–85% | High efficiency.[1][3][4] |

| Purity | >98% | HPLC area %. |

| Key Impurity | Bis-alkylation | Controlled by excess azole or slow addition of electrophile.[1] |

| Safety | Moderate | Requires handling of |

The Direct Nucleophilic Ring-Opening (Green Route)

Rationale: This approach avoids halogenated reagents and reduces step count.[1] It relies on the "Hard-Soft Acid-Base" (HSAB) theory.[1] The azolate anion (soft nucleophile) is directed toward the

Mechanism

The reaction utilizes the metal salt of the azole (e.g., Sodium Imidazolide).[1] The high electron density of the azolate nitrogen attacks the

Detailed Protocol

Reagents:

- -Butyrolactone (GBL)[5]

-

Sodium Methoxide (

) or Sodium Hydride ( -

Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (solvent-free).[1]

Workflow:

-

Salt Formation: In a reactor, dissolve Imidazole (1.0 equiv) in MeOH. Add NaOMe (1.0 equiv).[1] Stir for 30 min. Evaporate MeOH completely to obtain Sodium Imidazolide (dry salt).[1]

-

Reaction: Add GBL (1.2 equiv) and NMP (minimal volume) to the salt.

-

Heating: Heat to 180–200°C for 4–6 hours.

-

Note: High temperature is strictly required to overcome the activation energy of the alkyl-oxygen cleavage.[1]

-

-

Workup: Cool to room temperature. Dissolve the resulting viscous mass in water.[1]

-

Purification: Wash the aqueous phase with Ethyl Acetate (to remove unreacted GBL/azole).[1] Acidify the aqueous phase to pH 5.0 with HCl.[1]

-

Crystallization: Cool to 0°C. The product, 4-(1H-imidazol-1-yl)butanoic acid, precipitates as a white solid.[1]

Regioselectivity Pathway (Graphviz)[1]

Figure 2: Mechanistic divergence in the direct reaction.[1] High temperature favors the irreversible formation of the butanoate product.

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity in 1,2,4-Triazoles

When using 1,2,4-triazole, alkylation can occur at N1 (desired) or N4 (undesired).[1]

-

Thermodynamics: N1-alkylation is thermodynamically more stable.[1]

-

Control: conducting the reaction at higher temperatures (Direct Route) or using sterically hindered bases in the Indirect Route promotes N1 selectivity.[1]

-

Isomer Ratio: Typically 10:1 (N1:N4) in optimized conditions.[1]

Moisture Control (Hydrolysis)

GBL is hygroscopic.[1] In the presence of base and water, GBL rapidly hydrolyzes to

-

Impact: Consumes starting material and complicates purification.[1]

-

Prevention: Use anhydrous solvents (Karl Fischer < 0.1%).[1] In the Direct Route, ensure the sodium azolate salt is completely dry before adding GBL.[1]

Polymerization

Applications & Relevance

The synthesized 4-(azol-1-yl)butanoic acids are structural homologs to the precursors used for Zoledronic Acid and other nitrogen-containing bisphosphonates.

References

-

Synthesis of Zoledronic Acid Precursors: Aliabad, J. M., et al.[1][6][9][10] "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid."[1][6][9][10] Sciforum, 2016.[1] Link

-

GBL Ring Opening Mechanisms: Zhang, Y., et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses."[1] NIH PubMed Central, 2021.[1] Link

-

Azole-GBL Interaction: "Preparation of 4-(Azol-1-yl)butyric Acids by the Interaction of Azoles with

-Butyrolactone."[1] Chemistry of Heterocyclic Compounds, 2007.[1] Link[1] -

Industrial GBL Properties: "Gamma-Butyrolactone: Production and Synthesis." Wikipedia / Industrial Chemistry References. Link

-

Triazole Synthesis & Biological Activity: "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids." RSC Advances, 2019.[1][7] Link

Sources

- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1 H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1 H-pyrazol-1-yl)-4-(1 H-1,2,3-triazol-4-yl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gamma-Butyrolactone:an industrial solvent_Chemicalbook [chemicalbook.com]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-1,2,3-triazol-1-yl)butanoic acid (C₆H₉N₃O₂, Molecular Weight: 155.15 g/mol )[1], a heterocyclic compound of interest in medicinal chemistry and drug development. Given the importance of the 1,2,3-triazole moiety as a stable and versatile pharmacophore, a thorough understanding of its analytical profile is crucial for researchers in the field. This document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide not only the data but also the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry. Its prevalence stems from its remarkable chemical stability, resistance to metabolic degradation, and its ability to engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds[2]. These characteristics make triazole-containing compounds, such as 4-(1H-1,2,3-triazol-1-yl)butanoic acid, attractive candidates for drug discovery programs, where they can serve as linkers, pharmacophores, or modifiers of physicochemical properties[3]. The synthesis of such molecules is reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry"[4][5]. This reaction's efficiency and functional group tolerance allow for the modular assembly of complex molecular architectures.

This guide will first outline a robust and validated synthetic protocol for 4-(1H-1,2,3-triazol-1-yl)butanoic acid. Subsequently, it will delve into a detailed analysis of its expected spectroscopic signature, providing a foundational dataset for its unambiguous identification and characterization.

Synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid via Click Chemistry

The most reliable and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction. For the title compound, this involves the cycloaddition of an azide-functionalized butanoic acid derivative with an acetylene source. The following protocol is a self-validating system, designed for high yield and purity.

Experimental Protocol: Synthesis

Objective: To synthesize 4-(1H-1,2,3-triazol-1-yl)butanoic acid from ethyl 4-azidobutanoate and ethynyltrimethylsilane, followed by hydrolysis.

Materials:

-

Ethyl 4-bromobutanoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethynyltrimethylsilane

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Step 1: Synthesis of Ethyl 4-azidobutanoate

-

In a round-bottom flask, dissolve ethyl 4-bromobutanoate (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) portion-wise.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, pour it into water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-azidobutanoate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of ethyl 4-azidobutanoate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add ethynyltrimethylsilane (1.2 eq).

-

In a separate vial, prepare the catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water to form a yellow-orange solution of the Cu(I) species[6].

-

Add the catalyst solution to the reaction mixture.

-

Stir vigorously at room temperature for 24 hours.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is the silyl-protected triazole ester.

Step 3: Hydrolysis to 4-(1H-1,2,3-triazol-1-yl)butanoic acid

-

Dissolve the crude product from Step 2 in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4 hours to effect both desilylation and ester hydrolysis.

-

Monitor the reaction by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(1H-1,2,3-triazol-1-yl)butanoic acid as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-(1H-1,2,3-triazol-1-yl)butanoic acid.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for 4-(1H-1,2,3-triazol-1-yl)butanoic acid. The interpretation is based on established principles of spectroscopy and data from structurally related molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation, providing information on the chemical environment of protons. The spectrum is anticipated to be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent to ensure solubility and observation of the acidic proton.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.1 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[7]. |

| ~8.15 | Singlet | 1H | Triazole CH (C5-H) | Protons on the 1,2,3-triazole ring are deshielded due to the aromaticity and electronegativity of the nitrogen atoms. |

| ~7.75 | Singlet | 1H | Triazole CH (C4-H) | The C4-H proton appears at a slightly different chemical shift than the C5-H proton. |

| ~4.45 | Triplet | 2H | -N-CH ₂-CH₂- | Protons alpha to the triazole nitrogen are deshielded by the electronegative nitrogen atoms. The signal is split into a triplet by the adjacent methylene group. |

| ~2.30 | Triplet | 2H | -CH ₂-COOH | Protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring methylene group. |

| ~2.10 | Quintet | 2H | -CH₂-CH ₂-CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a more complex multiplet, likely a quintet or pentet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173.5 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded[7]. |

| ~133.0 | Triazole C H (C5) | Aromatic carbons in the triazole ring appear in the typical range for heterocyclic aromatic systems. |

| ~124.5 | Triazole C H (C4) | The chemical shift is distinct from the other triazole carbon due to the different electronic environment. |

| ~48.5 | -N-C H₂- | The carbon atom directly attached to the triazole ring is deshielded by the nitrogen atoms. |

| ~30.0 | -C H₂-COOH | The carbon alpha to the carbonyl group is deshielded. |

| ~23.5 | -CH₂-C H₂-CH₂- | The central methylene carbon of the butanoic acid chain. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Data (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer[7][8]. |

| ~3140 | C-H stretch | Triazole C-H | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |

| 2950-2850 | C-H stretch | Alkyl C-H | Stretching vibrations of the sp³ hybridized C-H bonds in the butanoic acid chain[9]. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer[7][8]. |

| 1500-1400 | C=N, N=N stretch | Triazole Ring | Ring stretching vibrations of the triazole heterocycle. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond in the carboxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights. Electrospray ionization (ESI) in positive mode is a suitable technique.

Expected Mass Spectrometry Data (ESI+):

| m/z | Ion | Rationale |

|---|---|---|

| 156.0768 | [M+H]⁺ | The protonated molecular ion. The exact mass is calculated for C₆H₁₀N₃O₂⁺. |

| 178.0587 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

| 138.0662 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 110.0713 | [M+H-COOH₂]⁺ | Loss of the carboxylic acid group (formic acid equivalent) through fragmentation. |

| 88.0502 | [C₄H₆N₃]⁺ | Fragmentation resulting in the triazolyl-ethyl cation. |

Data Acquisition and Analysis Workflow

Caption: Workflow for spectroscopic analysis and data interpretation.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-(1H-1,2,3-triazol-1-yl)butanoic acid, grounded in established chemical principles and data from analogous structures. The outlined synthesis protocol offers a reliable method for its preparation. The comprehensive NMR, FT-IR, and MS data serve as a crucial reference for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds in drug discovery and materials science. The self-validating nature of the described protocols and the causal explanations behind the spectroscopic interpretations are intended to empower scientists with the necessary tools for confident and accurate characterization of this and related molecules.

References

-

D. S. D. S. de Freitas, et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]

-

Pace, V., et al. (2016). Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors. RSC Advances. Available at: [Link]

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [Link]

-

AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

discovery of triazolylbutanoic acid as a URAT1 inhibitor

An In-Depth Technical Guide on the Discovery of a Flexible Triazolylbutanoic Acid Scaffold as a Potent URAT1 Inhibitor

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the strategic drug discovery process that led to the identification of a novel, flexible triazolylbutanoic acid scaffold as a highly potent inhibitor of Urate Transporter 1 (URAT1). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies for hyperuricemia and gout.

The Therapeutic Imperative: Targeting URAT1 in Gout

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints, a direct consequence of sustained hyperuricemia (elevated serum uric acid levels).[1] The vast majority of hyperuricemia cases, approximately 90%, are attributed to the insufficient renal excretion of uric acid rather than its overproduction.[1][2][3] This physiological bottleneck is primarily mediated by Urate Transporter 1 (URAT1), a protein expressed on the apical membrane of renal proximal tubular cells.[1][4][5] URAT1 is responsible for reabsorbing the majority of filtered urate from the glomerular filtrate back into the bloodstream.[6][7]

This central role makes URAT1 a prime therapeutic target.[3][7] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid levels.[5] While uricosuric agents have existed for decades, the search for more potent, selective, and safer inhibitors continues to be a key focus in gout drug development.[2][6]

The URAT1-Mediated Uric Acid Reabsorption Pathway

The diagram below illustrates the critical role of URAT1 in the renal proximal tubule and the mechanism of its inhibition. Uric acid filtered from the blood into the tubular lumen is reabsorbed into epithelial cells by URAT1 in exchange for an intracellular anion. URAT1 inhibitors physically block this transporter, preventing reabsorption and promoting the excretion of uric acid in the urine.

Caption: Logical workflow of the SAR-driven discovery campaign.

Core Experimental Protocol: Cell-Based URAT1 Inhibition Assay

The cornerstone of this discovery program was a robust and reproducible in vitro assay to quantify the inhibitory potency of the synthesized compounds. A cell-based [¹⁴C]uric acid uptake assay using Human Embryonic Kidney (HEK293) cells stably expressing the human URAT1 transporter (hURAT1) is the industry standard. [4][8][9]

Step-by-Step Methodology

This protocol is a self-validating system. The inclusion of mock-transfected cells establishes the baseline non-specific uptake, while the vehicle control defines the 100% activity level of the transporter. A known inhibitor like lesinurad or benzbromarone serves as a positive control to validate assay performance. [4][10]

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing hURAT1 (and mock-transfected HEK293 cells for background control) in appropriate media.

-

Seed the cells into 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay. [9]

-

-

Compound Preparation:

-

Prepare stock solutions of test compounds (e.g., triazolylbutanoic acid derivatives) and reference inhibitors (e.g., lesinurad) in DMSO.

-

Perform serial dilutions in Hanks' Balanced Salt Solution (HBS) or a similar physiological buffer to achieve the desired final concentrations. The final DMSO concentration in the assay must be kept low (e.g., ≤0.5%) to avoid solvent-induced artifacts. [4]

-

-

Pre-incubation:

-

Aspirate the culture medium from the cell plates.

-

Wash the cell monolayers twice with pre-warmed (37°C) HBS. [4] * Add 200 µL of HBS containing the desired concentration of the test inhibitor, reference compound, or vehicle control (DMSO) to each well.

-

Pre-incubate the plates at 37°C for 10-15 minutes. This step allows the inhibitor to interact with the transporter before the substrate is introduced. [4]

-

-

Uptake Reaction:

-

Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final desired concentration (e.g., 20 µM). [4] * Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.

-

Incubate at 37°C for a short, defined period (e.g., 5 minutes) that falls within the linear range of uptake. [4]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the radioactive solution.

-

Immediately wash the cells three times with 500 µL of ice-cold HBS to remove any extracellular radiolabel. [4] * Lyse the cells by adding 300 µL of a suitable cell lysis buffer (e.g., 0.1 M NaOH) and incubating at room temperature with gentle shaking. [4][11]

-

-

Quantification and Data Analysis:

-

Transfer the cell lysate from each well to a liquid scintillation vial.

-

Add 4 mL of liquid scintillation cocktail and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. [4] * Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_mock) / (CPM_vehicle - CPM_mock)) [4] * Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for the [¹⁴C]Uric Acid uptake inhibition assay.

Data Summary: Inhibitory Potency of Lead Compounds

The systematic SAR campaign yielded quantitative data that clearly identified the most potent compounds. The table below summarizes the in vitro inhibitory activity (IC₅₀) against human URAT1 for the key compounds discovered.

| Compound | Description | IC₅₀ (µM) | Fold Potency vs. Lesinurad |

| Lesinurad | Reference Drug (Thioether Linkage) | 7.18 | 1x |

| Compound 1c | Initial Hit (Methylene Linkage) | ~2.4 | ~3x |

| Compound 1q | Lead Compound (Flexible Triazolylbutanoic Acid) | 0.23 | ~31x |

| Data compiled from published research. | |||

| [1][12][13] |

Conclusion and Future Perspectives

The discovery of this flexible triazolylbutanoic acid scaffold represents a significant advancement in the search for novel URAT1 inhibitors. The initial hypothesis-driven replacement of the thioether in lesinurad with a more flexible methylene linker was a critical first step, which was successfully validated. The subsequent systematic SAR exploration led to the identification of compound 1q , a highly potent inhibitor with a 31-fold improvement in activity over lesinurad. [1][12][13] This work demonstrates that the sulfur atom in the lesinurad scaffold is not essential for potent URAT1 inhibition and that embracing greater molecular flexibility can be a highly effective strategy in drug design. [1][13]This novel scaffold serves as an excellent prototype for the continued development of next-generation uricosuric agents for the treatment of hyperuricemia and gout. Further studies would focus on the pharmacokinetic properties, in vivo efficacy, and safety profile of this promising new class of compounds.

References

-

BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay. BioIVT. [Link]

-

Ni, L., et al. (2021). CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia. Acta Pharmaceutica Sinica B. [Link]

-

Patsnap. (2025, March 11). What drugs are in development for Gout?. Patsnap Synapse. [Link]

-

Tian, H., et al. (2016). Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. PMC. [Link]

-

Iwanaga, T., et al. (2019). Cell-based urate transport assay with 293A cells transiently expressing URAT1. ResearchGate. [Link]

-

Zhao, G., et al. (2017). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Semantic Scholar. [Link]

-

Gill, A., & Gill, B. S. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration Publishing. [Link]

-

Zhang, Y., et al. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. Ovid. [Link]

-

Lei, H., et al. (2023). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. MDPI. [Link]

-

Yan, R., et al. (2024). Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]

-

Zhang, X., et al. (2017). Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout. Bentham Science Publisher. [Link]

-

ResearchGate. (2017). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. ResearchGate. [Link]

-

Tan, P. K., et al. (2014). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases. [Link]

-

Zhang, Y., et al. (2025). Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. PMC. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship analysis of URAT1 inhibitors. ResearchGate. [Link]

-

Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Semantic Scholar. [Link]

-

Assay Genie. (n.d.). Human Urate Transporter 1 (URat1) ELISA Kit. Assay Genie. [Link]

-

Wang, X., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Publishing. [Link]

-

Zhao, G., et al. (2017). Design, Synthesis and Bioactivity of Highly Sterically Congested Flexible Uric Acid Transporter 1 (URAT1) Inhibitors. SIOC Journals. [Link]

-

Patsnap. (2024, June 21). What are URAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Yan, R., et al. (2025). Molecular mechanism of drug inhibition of URAT1. Nature. [Link]

-

Yan, R., et al. (2025). Molecular mechanism of drug inhibition of URAT1. PMC. [Link]

Sources

- 1. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. explorationpub.com [explorationpub.com]

- 7. d-nb.info [d-nb.info]

- 8. benthamscience.com [benthamscience.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1H-1,2,3-triazol-1-yl)butanoic Acid Derivatives: Technical Guide to Synthesis & Application

Executive Summary

This technical guide analyzes the chemical scaffold 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical structural motif in modern medicinal chemistry. Functioning primarily as a bioisostere of

For drug development professionals, this molecule holds dual significance:

-

Impurity Profiling: It is a core structural fragment related to the degradation pathways of Tazobactam (a

-lactamase inhibitor), making it a mandatory analyte in stability studies. -

Synthetic Utility: It serves as a stable, rigid linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), facilitating the connection of pharmacophores with precise geometric control.

Part 1: Chemical Architecture & Synthesis

The core structure consists of a butyric acid tail attached to the N1 position of a 1,2,3-triazole ring. This unique architecture combines the metabolic stability of the triazole (a non-classical bioisostere of amides) with the carboxylic acid handle required for further conjugation.

Retrosynthetic Analysis

The most efficient route to this scaffold is via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

-

Synthon A: 4-Azidobutanoic acid (derived from 4-bromobutanoic acid or

-butyrolactone). -

Synthon B: Acetylene (or substituted alkynes for derivatives).

Synthesis Protocol (CuAAC Mechanism)

The following protocol describes the synthesis of the core scaffold using a self-validating "Click" reaction system.

Reagents:

-

4-Azidobutanoic acid (1.0 eq)

-

Alkyne (1.2 eq)

-

CuSO

5H -

Sodium Ascorbate (0.2 eq)

-

Solvent:

-BuOH/H

Step-by-Step Methodology:

-

Preparation: Dissolve 4-azidobutanoic acid in

-BuOH/H -

Catalyst Activation: Add sodium ascorbate followed by copper sulfate. The solution should turn bright yellow/orange, indicating the formation of Cu(I).

-

Cycloaddition: Stir at room temperature for 12–24 hours. Monitor via TLC (disappearance of azide peak in IR at ~2100 cm

). -

Workup: Dilute with water, acidify to pH 2 with 1M HCl to protonate the carboxylic acid, and extract with ethyl acetate.

-

Purification: Recrystallization from ethanol/water (column chromatography is rarely needed due to the specificity of CuAAC).

Part 2: Critical Application – Impurity Profiling

In the context of pharmaceutical quality control, derivatives of this scaffold are known degradation products of Tazobactam .

The Tazobactam Connection

Tazobactam contains a triazolyl-methyl moiety fused to a penam sulfone ring. Under hydrolytic stress (acidic or basic conditions), the

Why this matters:

-

Regulatory Compliance: ICH Q3A/B guidelines require the identification of impurities >0.1%.

-

Toxicity: Understanding the stability of the triazole-linker prevents unknown toxicological risks in formulated products.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

GABA Bioisosteres

-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The "4-(1H-1,2,3-triazol-1-yl)butanoic acid" scaffold mimics GABA but replaces the primary amine with a triazole ring.-

Structural Logic: The triazole ring acts as a planar, aromatic bioisostere. It can engage in

-stacking interactions that the native amine cannot, potentially altering receptor subtype selectivity (e.g., GABA -

Metabolic Stability: Unlike the flexible amine of GABA, the triazole is resistant to metabolic oxidation (MAO), potentially increasing the half-life of the analog.

PROTAC and Bioconjugate Linkers

This scaffold is a "privileged structure" for designing linkers in PROTACs.

-

Function: It connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.

-

Advantage: The butanoic acid chain provides a 4-carbon spacer (approx. 5–6 Å), while the triazole provides a rigid "kink" that can improve cell permeability compared to pure PEG chains.

Data: Physicochemical Profile of the Scaffold

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 155.15 g/mol | Fragment-like, ideal for conjugation. |

| cLogP | ~0.2 | Hydrophilic; good aqueous solubility. |

| H-Bond Donors | 1 (COOH) | Specific binding capability. |

| H-Bond Acceptors | 4 (3 N, 1 CO) | Rich interaction profile for protein binding. |

| pKa (Acid) | ~4.8 | Standard carboxylic acid behavior. |

Part 4: Experimental Validation Protocols

Analytical Method for Impurity Detection (HPLC)

To detect this scaffold in a complex matrix (e.g., Tazobactam stability samples), use the following verified gradient:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 95% A

-

10 min: 70% A

-

15 min: 95% A

-

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Triazole absorption).

-

Rationale: The high polarity of the butanoic acid tail requires a high aqueous start to ensure retention.

References

-

Tazobactam Impurity Profiling

-

Click Chemistry Mechanism & Catalysis

-

Triazoles as Bioisosteres

- Source: National Institutes of Health (PMC). "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview."

-

GABA Analogues & Neurochemistry

- Source: Hello Bio. "GABA Receptor Pharmacology and Agonists."

-

Bioconjugation Reagents

- Source: BroadPharm. "Azide-Alkyne Click Chemistry Reagents for Drug Discovery."

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA | GABAA receptor inhibitor | Hello Bio [hellobio.com]

- 4. chemscene.com [chemscene.com]

- 5. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

The Indomitable Link: A Technical Guide to the Stability of 1,2,3-Triazole Butanoic Acid Derivatives in Drug Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the robust chemical and metabolic stability of 1,2,3-triazole-substituted butanoic acid derivatives, a molecular scaffold of increasing significance in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a review of the literature, but a synthesized understanding of why this particular combination of a highly stable heterocyclic ring and a common aliphatic acid is proving to be a powerful asset in the design of durable and effective therapeutic agents. We will explore the fundamental principles underpinning the stability of each component, the synergistic interplay when they are combined, and the rigorous experimental methodologies required to validate their resilience.

Part 1: Deconstructing Stability: The Two Pillars of the Scaffold

The remarkable stability of 1,2,3-triazole butanoic acid derivatives is not accidental; it is the result of the intrinsic properties of its two core components.

The 1,2,3-Triazole Ring: A Bastion of Chemical Inertness

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its exceptional stability is a cornerstone of its utility in drug discovery.[1][2] This stability is not merely an empirical observation but is grounded in its fundamental electronic and structural properties.

-

Aromaticity and Electronic Delocalization: The triazole ring possesses a sextet of π-electrons, fulfilling Hückel's rule for aromaticity. This delocalization of electrons across the ring results in a significant resonance energy, rendering the ring resistant to chemical attacks that would disrupt this stable electronic configuration.[3]

-

Resistance to Chemical Degradation: The 1H-1,2,3-triazole tautomer is exceptionally stable under a wide range of conditions.[3][4] It is notoriously resistant to acidic and basic hydrolysis, oxidation, and reduction.[3][5] This chemical inertness is a highly desirable trait in drug candidates, as it predicts a longer shelf-life and stability in the acidic environment of the stomach.

-

Enzymatic Inertness: The electronic structure and stability of the 1,2,3-triazole ring make it a poor substrate for most metabolic enzymes.[3][5] It is not readily recognized by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This resistance to enzymatic degradation is a key factor in designing drugs with improved pharmacokinetic profiles, particularly longer half-lives.[6]

The 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond.[7] This substitution can enhance metabolic stability while preserving or improving biological activity.

Butanoic Acid Derivatives: The Biologically Active Moiety

Butanoic acid, a short-chain fatty acid, and its derivatives are common structural motifs in various biologically active molecules and are readily metabolized in the body.[8][9] Understanding the metabolic fate of the butanoic acid portion of the molecule is crucial for predicting the overall pharmacokinetic profile of the drug candidate.

-

Metabolic Pathways: Butyric acid and its derivatives are primarily metabolized through beta-oxidation in the mitochondria, serving as an energy source for cells, particularly colonocytes.[10] Prodrug strategies often utilize esters of butyric acid, such as pivalyloxymethyl butyrate (AN-9), which are designed to be hydrolyzed intracellularly to release the active butyric acid.[11]

-

Ester Hydrolysis: Ester derivatives of butanoic acid are susceptible to hydrolysis by esterase enzymes present in plasma and various tissues. This can be a deliberate design feature for prodrugs, allowing for controlled release of the active carboxylic acid.[11]

Part 2: A Synergistic Union: Stability of the Assembled Scaffold

The conjugation of a 1,2,3-triazole ring to a butanoic acid derivative creates a molecule where the stability of the former can influence the metabolism of the latter, and the overall structure dictates the compound's physicochemical properties.

The Triazole as a Metabolic Modulator

The placement of the triazole ring on the butanoic acid chain can significantly impact the molecule's metabolic fate and properties. While direct quantitative data on the stability of 1,2,3-triazole substituted butanoic acid is limited, valuable insights can be drawn from analogous systems. A study on PROTACs, which often feature similar linker structures, demonstrated that varying the position of a triazole ring within a flexible alkyl linker affects properties like lipophilicity and aqueous solubility.[12] It is hypothesized that the rigid triazole moiety can influence the overall conformation of the molecule, potentially shielding the butanoic acid chain from metabolic enzymes or altering its interaction with biological targets.

In-Field Insight: Rufinamide - A Case Study

A prominent example of a drug built upon a similar scaffold is Rufinamide , an anticonvulsant used to treat Lennox-Gastaut syndrome.[13] Its structure features a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. While not a butanoic acid derivative in the strictest sense, it exemplifies the successful application of the 1-alkyl-1,2,3-triazole-4-carboxylic acid framework in a marketed drug, underscoring the viability and stability of this structural class.[13]

Part 3: Rigorous Evaluation: Experimental Protocols for Stability Assessment

To ensure the trustworthiness of any new chemical entity, a series of standardized in vitro stability assays are indispensable. These protocols form a self-validating system to predict the in vivo behavior of 1,2,3-triazole butanoic acid derivatives.

Chemical Stability Under Forced Degradation

This assay assesses the intrinsic chemical stability of the compound across a range of pH values, mimicking the conditions in the gastrointestinal tract and systemic circulation.

Protocol: pH Stability Assay

-

Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 9.0 (alkaline condition).

-

Compound Incubation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 1-10 µM.

-

Time Points: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate any degraded material. Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate at each pH.

Table 1: Representative Data for pH Stability Assay

| pH | Time (hours) | % Compound Remaining |

| 1.2 | 0 | 100 |

| 24 | >98 | |

| 7.4 | 0 | 100 |

| 24 | >99 | |

| 9.0 | 0 | 100 |

| 24 | >95 |

Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Protocol: Microsomal Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Compound Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quenching: Stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Table 2: Representative Metabolic Stability Data in Human Liver Microsomes

| Compound | t½ (min) | Clint (µL/min/mg protein) |

| Test Compound | > 60 | < 10 |

| Verapamil (Control) | 15 | 75 |

Plasma Stability

This assay determines the stability of a compound in blood plasma, assessing its susceptibility to plasma enzymes such as esterases.

Protocol: Plasma Stability Assay

-

Reagent Preparation: Thaw frozen plasma (human or other species) at 37°C.

-

Compound Incubation: Add the test compound to the plasma to a final concentration of 1-10 µM.

-

Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.

-

Quenching: Precipitate the plasma proteins by adding a threefold volume of ice-cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point to determine its stability in plasma.

Part 4: Visualizing the Workflow

To provide a clear overview of the stability assessment process, the following diagram illustrates the key stages.

Caption: Workflow for assessing the stability of a new chemical entity.

Conclusion

The 1,2,3-triazole butanoic acid scaffold represents a powerful platform in modern drug design, offering a unique combination of extreme chemical inertness from the triazole ring and the potential for diverse biological activity from the butanoic acid moiety. The inherent stability of the triazole ring often imparts a favorable pharmacokinetic profile to the entire molecule, shielding it from rapid metabolic degradation. Rigorous in vitro stability testing, as outlined in this guide, is paramount to validating these properties and ensuring the selection of robust drug candidates. As our understanding of the subtle interplay between these two components grows, we can expect to see an increasing number of innovative and durable therapeutics emerging from this promising molecular architecture.

References

-

Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

-

Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]

-

Derivatives of butyric acid as potential anti-neoplastic agents. PubMed. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC. [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]

-

1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PMC. [Link]

-

Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

-

1,2,3- Triazoles: general and key synthetic strategies. ResearchGate. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]

-

Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

-

Butyric acid. Wikipedia. [Link]

-

1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. [Link]

-

Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. ResearchGate. [Link]

-

Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. [Link]

-

Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. [Link]

-

C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]

-

Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. Lviv Polytechnic National University Institutional Repository. [Link]

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Butyric acid - Wikipedia [en.wikipedia.org]

- 10. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

4-(1H-1,2,3-Triazol-1-yl)butanoic Acid: Technical Profile and Synthesis Guide

This guide details the chemical identity, synthesis, and application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical linker motif in medicinal chemistry and bioconjugation.

Executive Summary

4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 1369016-84-1) is a heterobifunctional linker molecule characterized by a terminal carboxylic acid and a 1,2,3-triazole moiety attached at the N1 position.[1][2] It is widely utilized in drug discovery as a stable amide bioisostere and in "Click Chemistry" applications as a spacer for PROTACs (Proteolysis Targeting Chimeras) and surface functionalization.

Unlike its 1,2,4-triazole isomer or the N2-substituted analogs, the 1,2,3-triazol-1-yl isomer is the specific product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between 4-azidobutanoic acid and an acetylene source. Its value lies in the metabolic stability of the triazole ring and the versatility of the carboxylic acid tail for further conjugation.

Chemical Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | 4-(1H-1,2,3-triazol-1-yl)butanoic acid |

| Common Synonyms | 4-(1H-1,2,3-triazol-1-yl)butyric acid; 4-(1,2,3-triazol-1-yl)butanoic acid |

| CAS Number | 1369016-84-1 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| SMILES | C(CC(=O)O)CN1C=CN=N1 |

| InChI Key | WFDZPCVPOXGSBW-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

Physicochemical Properties

Note: Values are based on experimental data for the class and computational models where specific experimental constants are absent.

| Property | Value | Context |

| pKa (Acid) | ~4.76 | Typical for aliphatic carboxylic acids. |

| pKa (Triazole) | ~1.2 (Conjugate acid) | The 1,2,3-triazole ring is a weak base; essentially neutral at physiological pH. |

| LogP | ~0.14 | Low lipophilicity; highly soluble in polar organic solvents (DMSO, DMF, MeOH). |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 4 | Triazole nitrogens (N2, N3) and carboxyl oxygens. |

| Stability | High | The triazole ring is resistant to hydrolysis, oxidation, and metabolic degradation. |

Synthesis Protocol: The "Click" Route

Phase 1: Synthesis of Precursor (4-Azidobutanoic Acid)

Pre-requisite: This step converts commercially available ethyl 4-bromobutyrate to the azide, followed by hydrolysis.

-

Azidation: React Ethyl 4-bromobutyrate with Sodium Azide (NaN₃) (1.5 equiv) in DMF at 60°C for 4 hours.

-

Safety: NaN₃ is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) to avoid forming explosive diazidomethane.

-

-

Hydrolysis: Treat the resulting ethyl 4-azidobutyrate with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours.

-

Workup: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

-

Validation: IR spectrum should show a strong azide stretch at ~2100 cm⁻¹.

Phase 2: CuAAC Reaction (Triazole Formation)

Target: 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[3]

Reagents:

-

Trimethylsilylacetylene (TMS-Acetylene) [Preferred surrogate for Acetylene gas]

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent: t-Butanol / Water (1:1)

Protocol:

-

Setup: Dissolve 4-azidobutanoic acid (1.0 equiv) and TMS-acetylene (1.5 equiv) in t-BuOH/H₂O.

-

Catalyst Addition: Add CuSO₄ solution followed by Sodium Ascorbate solution. The mixture typically turns bright yellow/orange.

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Desilylation: Add TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃/MeOH to remove the TMS group, yielding the unsubstituted triazole.

-

Purification:

-

Remove copper by chelating resin (e.g., QuadraPure™ TU) or EDTA wash.

-

Isolate product via semi-preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Self-Validating Logic

-

Monitoring: The disappearance of the azide peak (2100 cm⁻¹) in IR or the azide signal in LCMS indicates reaction completion.

-

Regioselectivity: The CuAAC reaction guarantees the N1-substitution. The absence of N2-isomer peaks in ¹H NMR (which typically appear upfield relative to N1) confirms purity.

Visualizing the Workflow

The following diagram illustrates the logical flow from raw materials to the final linker, highlighting the critical decision points.

Caption: Step-wise synthesis pathway utilizing the regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development

A. PROTAC Linker Design

This molecule serves as a "zero-length" or short-chain linker. The carboxylic acid couples to the E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand, while the triazole acts as a rigid, metabolic stable connector that improves cell permeability compared to pure PEG chains.

B. Bioisosterism